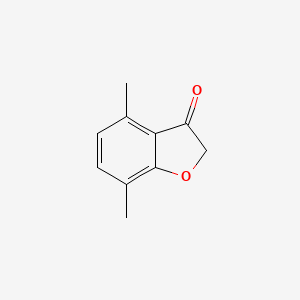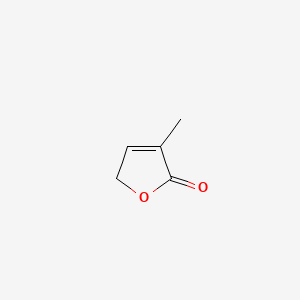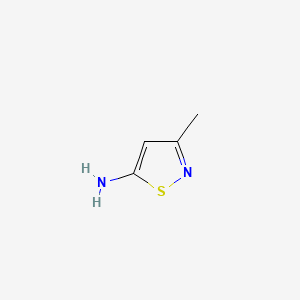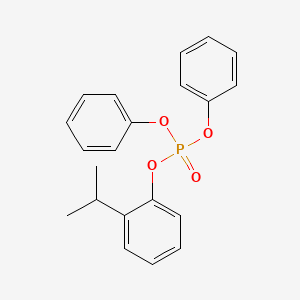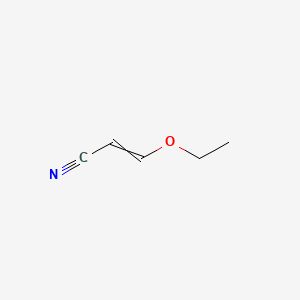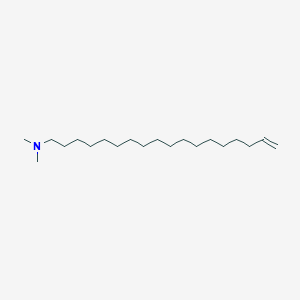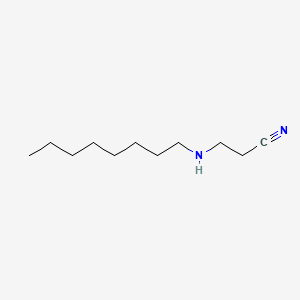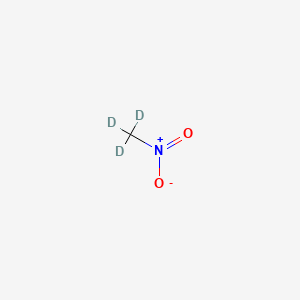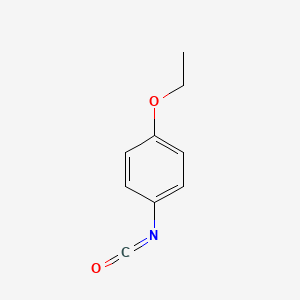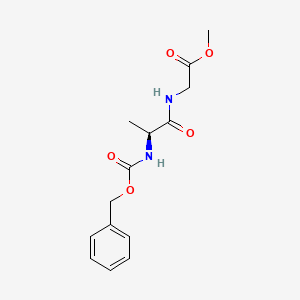
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate
Overview
Description
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its molecular structure, which includes a benzyl group, an amino group, and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process may include the following steps:
Protection of Amino Groups: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Coupling Reaction: The protected amino acid is then coupled with an appropriate acyl chloride or anhydride to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, amides, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Benzyl derivatives and other substituted products.
Scientific Research Applications
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)propanamido)acetate: can be compared to other similar compounds, such as:
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)propanoate
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate
Uniqueness: The uniqueness of This compound lies in its specific structural features and the potential applications that arise from these features. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLYMDPIMHAIOY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


